5-Methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide is a heterocyclic organic compound [] belonging to the isoxazole carboxamide class []. It is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) []. This compound is a product of focused research efforts to develop novel therapies for cancers driven by FLT3 mutations, particularly acute myeloid leukemia [].
The synthesis of 5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide is achieved through a multi-step process that involves the conformational restriction of a type II FMS inhibitor []. The key steps involve:
This synthetic route allows for the generation of a series of analogs with varying substituents on the benzimidazole ring, enabling structure-activity relationship (SAR) studies [].
The spatial arrangement of these structural features influences the binding affinity and selectivity of the compound towards FLT3 [].
5-Methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide acts as a selective inhibitor of FLT3 []. The mechanism of action likely involves binding to the ATP-binding site of the FLT3 kinase domain, thereby preventing its phosphorylation activity []. This inhibition disrupts downstream signaling pathways crucial for the survival and proliferation of FLT3-dependent cancer cells.
The primary application of 5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide, based on available information, is in the field of cancer research []. Specifically, it serves as a promising lead compound for developing novel FLT3 inhibitors targeting cancers driven by FLT3 mutations []. Its high potency and selectivity towards FLT3 make it a valuable tool for investigating the role of FLT3 in cancer development and progression [].
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7